molecular formula C9H7FO4 B2993196 4-Fluoro-3-(methoxycarbonyl)benzoic acid CAS No. 41684-09-7

4-Fluoro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B2993196
CAS No.: 41684-09-7
M. Wt: 198.149
InChI Key: AEYQMVUCWQQIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7FO4 . It is a white to yellow solid and is used in various chemical reactions due to its reactivity centred on the carboxylic group .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of methyl 2-fluoro-5-formylbenzoate as a starting material. This compound is reacted with Oxone in dry DMF at room temperature for 3 hours. The reaction mixture is then acidified with 1.5M HCl and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at position 4 and a methoxycarbonyl group at position 3 . The InChI code for this compound is 1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

The fluoride substituent in this compound enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification, which affords esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 198.15 .

Scientific Research Applications

Chemical Synthesis and Modification

  • 4-Fluoro-3-(methoxycarbonyl)benzoic acid is used in chemical synthesis, particularly in the directed lithiation of benzoic acids. This process enables the synthesis of benzoic acids with various functionalities, demonstrating the intermediate capacity of the carboxylic acid group in directing metallation (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Environmental and Biological Research

  • In environmental and biological contexts, fluorinated compounds like this compound are used to study microbial degradation pathways. For instance, 3-fluorobenzoic acid has been used to trace the degradation pathway of m-cresol in a methanogenic consortium, highlighting its utility in understanding microbial processes (Londry & Fedorak, 1993).

Nanotechnology and Material Science

  • In the field of nanotechnology, derivatives of this compound are used to create hybrid nanomaterials. For example, BINOL derivatives have been immobilized onto carbon nanotubes, a process where the this compound plays a key role (Monteiro et al., 2015).

Crystallography and Material Properties

  • Research in crystallography and material properties often involves fluorinated benzoic acids. Studies on lanthanide coordination compounds using this compound derivatives have revealed insights into the influence of electron-releasing or withdrawing groups on photoluminescence, enhancing our understanding of luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Pharmaceutical Research

  • In pharmaceutical research, compounds like this compound are key intermediates in synthesizing therapeutic agents. For example, they are used in the synthesis of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Liquid Crystals and Electro-Optical Properties

  • The influence of fluorine atoms on the electro-optical properties of liquid crystals is a significant area of study. Compounds like this compound and its derivatives are pivotal in this research, aiding in the understanding of phase behavior and properties of liquid crystals (Fouzai et al., 2018).

Chemical Analysis and Sensing Applications

  • Fluorinated benzoic acids are used in the development of fluorescent probes for sensing pH and metal cations, where their high acidity and selectivity are advantageous (Tanaka et al., 2001).

Catalysis Research

  • In catalysis research, fluorinated benzoic acids serve as building blocks for synthesizing various fluorine-bearing compounds, which are crucial for understanding and developing new catalytic processes (Shi, Wang, & Schlosser, 1996).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

4-fluoro-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQMVUCWQQIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41684-09-7
Record name 4-fluoro-3-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl-2-fluoro-5-formylbenzoate (2 g, 0.0109 mol) in dry DMF (75 mL) was added oxone (Aldrich, 6.75 g, 0.0109 mol) and the reaction mixture was stirred for 3 h at room temperature. The reaction mixture was then quenched with 1.5M.HCl (50 mL) and the product was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with water, brine, dried over magnesium sulfate filtrated and concentrated to give 1.7 g (78%) of the titled compound as a solid. TLC: Chloroform/methanol (9/1), Rf=0.2, HPLC purity >99%. 1H NMR (DMSO) δ: 8.44 (m, 1H), 8.19 (m, 1H), 7.48 (m 1H), 3.88 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.